molecular formula C21H21N5O4 B14977170 N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B14977170
M. Wt: 407.4 g/mol
InChI Key: SICIPLQUAYPEEY-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core combining imidazole and triazole rings (imidazo[1,2-b][1,2,4]triazol), substituted with 4-methoxyphenyl and 2-methoxy-5-methylphenyl groups linked via an acetamide backbone.

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C21H21N5O4/c1-12-4-9-17(30-3)15(10-12)22-18(27)11-16-20(28)24-21-23-19(25-26(16)21)13-5-7-14(29-2)8-6-13/h4-10,16H,11H2,1-3H3,(H,22,27)(H,23,24,25,28)

InChI Key

SICIPLQUAYPEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazotriazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazotriazole ring.

    Introduction of Methoxy and Methylphenyl Groups: The methoxy and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thiazolo-Triazole Derivatives

Compound: 2-(4-[(Z)-[2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl]phenoxy)acetamide .

  • Structural Differences: Replaces the imidazo ring with a thiazolo group and introduces a phenoxy linker.

Thiazole and Thiadiazole Derivatives

Compound : N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide .

  • Structural Differences : Ethoxy substituent (vs. methoxy/methyl) and a thiazol ring with a mercapto group.
  • Pharmacokinetics : Lower molecular weight (310.39 g/mol vs. ~400 g/mol for the target compound) may favor better bioavailability.

Thiazolidinone-Based Analogs

Compound : (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives .

  • Structural Differences: Thiazolidinone core with dioxo groups instead of fused triazole/imidazole.
  • Activity : Similar acetamide backbone but lacks the methoxy substituents, which may reduce selectivity for hydrophobic binding pockets.

Key Research Findings and Data

Table 1: Structural and Electronic Comparisons

Property Target Compound Thiazolo-Triazole Thiazol-Mercapto
Core Structure Imidazo-triazol Thiazolo-triazol Thiazol
Substituents 4-MeO-Ph, 2-MeO-5-Me-Ph 4-MeO-Ph, phenoxy 2-EtO-Ph, mercapto
Molecular Weight ~400 g/mol* ~400 g/mol* 310.39 g/mol
H-Bond Donors 1 (amide NH) 1 (amide NH) 2 (amide NH, -SH)
H-Bond Acceptors 5 6 5

*Estimated based on structural analogs.

Table 2: Pharmacological Activity of Analogs

Compound Biological Activity IC50 (HepG-2) Reference
Thiadiazole derivative Anticancer (HepG-2) 1.61 ± 1.92 μg/mL
Thiazole derivative Anticancer (HepG-2) 1.98 ± 1.22 μg/mL
Target Compound Not reported* N/A

*Hypothetical activity inferred from structural similarities.

Theoretical Considerations

  • Isovalency Principle : Despite structural differences, the shared valency of nitrogen and sulfur in heterocycles may lead to overlapping reactivity patterns .
  • Electronic Descriptors: The imidazo-triazol system likely exhibits distinct charge distribution compared to thiazolo or thiazolidinone cores, influencing redox behavior and binding kinetics .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a complex organic compound belonging to the imidazotriazole class. Its unique structural features include methoxy and methylphenyl groups along with an imidazotriazole ring, which contribute to its potential biological activities.

The molecular formula of this compound is C21H21N5O4C_{21}H_{21}N_{5}O_{4} with a molecular weight of 407.4 g/mol. The IUPAC name reflects its intricate structure:

IUPAC Name N 2 methoxy 5 methylphenyl 2 2 4 methoxyphenyl 5 oxo 5 6 dihydro 4H imidazo 1 2 b 1 2 4 triazol 6 yl acetamide\text{IUPAC Name N 2 methoxy 5 methylphenyl 2 2 4 methoxyphenyl 5 oxo 5 6 dihydro 4H imidazo 1 2 b 1 2 4 triazol 6 yl acetamide}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showcasing a broad spectrum of activity.

Table 1: Antimicrobial Activity of N-(2-methoxy-5-methylphenyl)-2-[...]-acetamide

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1812 µg/mL
Escherichia coli2010 µg/mL
Candida albicans1515 µg/mL

Source:

2. Anticancer Properties
The compound has also been evaluated for its anticancer potential in various cell lines. Notably, it exhibits cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia).

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A5498.5Doxorubicin: 10
Jurkat7.3Doxorubicin: 9

Source:

The mechanism of action for N-(2-methoxy-5-methylphenyl)-2-[...]-acetamide involves its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may modulate the activity of certain enzymes and receptors involved in cell proliferation and apoptosis.

Case Studies

A detailed study by Evren et al. (2019) investigated the structure-activity relationship (SAR) of similar compounds and highlighted the significance of substituents on phenyl rings in enhancing anticancer activity. Their findings indicated that modifications to the imidazotriazole core could lead to improved potency against cancer cells.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting intermediates like 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with chloroacetylated derivatives in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) .
  • Cyclization : Using reagents like phosphorus oxychloride to form heterocyclic cores (e.g., imidazo-triazole rings) at elevated temperatures (120°C) .
  • Purification : Monitoring reaction progress via TLC, followed by recrystallization from solvents like ethanol-DMF mixtures . Key intermediates and yields are often tabulated in prior studies (e.g., Table 3 in ).

Q. What spectroscopic methods are recommended for characterization?

  • Structural Confirmation : Use IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹) and NMR (¹H/¹³C) to resolve aromatic protons and methoxy groups .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica reports) provides definitive structural data for imidazo-triazole derivatives .

Q. What safety precautions are necessary during handling?

  • Storage : Keep at 2–8°C in airtight containers, away from moisture and ignition sources .
  • Exposure Mitigation : Use fume hoods, gloves, and eye protection. In case of skin contact, wash immediately with water .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis?

  • Flow Chemistry : Integrate continuous-flow processes to enhance reaction efficiency and reproducibility. For example, Omura-Sharma-Swern oxidation protocols reduce side reactions .
  • Statistical Modeling : Use response surface methodology (RSM) to optimize parameters like temperature, solvent ratios, and catalyst loading .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Multi-Technique Validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For instance, Acta Crystallographica studies resolve ambiguities in imidazo-triazole ring conformations .
  • Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

Q. What strategies evaluate the biological activity of imidazo-triazole derivatives?

  • In Vitro Assays : Screen for kinase inhibition or antiproliferative activity using cell lines (e.g., MTT assays). Derivatives with methoxyphenyl groups often target oxidative stress pathways .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy vs. halogen groups) to assess impact on potency. For example, fluorinated analogs may enhance bioavailability .

Methodological Notes

  • Data Contradictions : Conflicting spectral data may arise from tautomerism in imidazo-triazole systems. Use dynamic NMR or variable-temperature studies to probe equilibria .
  • Reaction Scale-Up : Transitioning from lab-scale to pilot-scale synthesis requires adjusting mixing efficiency and heat transfer, often addressed via flow reactors .

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